molecular formula (C6H3)Cl2(NH2)<br>C6H5Cl2N B118687 2,6-Dichloroaniline CAS No. 608-31-1

2,6-Dichloroaniline

Cat. No. B118687
CAS RN: 608-31-1
M. Wt: 162.01 g/mol
InChI Key: JDMFXJULNGEPOI-UHFFFAOYSA-N
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Patent
US05145958

Procedure details

49 g (0.174 mole) of phenyl 3,5-dichloro-4-amino-benzoate were initially introduced into an autoclave together with 200 ml of water. The mixture was heated to 250° C. and stirred at this temperature for eight hours. During the reaction, the reaction gas was let off continuously and a pressure of about 41 bar was established. The residue was steam-distilled, and 35.8 g of 2,6-dichloroaniline having a purity of 63% were obtained. This corresponds to a yield of 80%.
Name
phenyl 3,5-dichloro-4-amino-benzoate
Quantity
49 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[C:15]([Cl:18])[C:16]=1[NH2:17])C(OC1C=CC=CC=1)=O>O>[Cl:1][C:2]1[CH:3]=[CH:4][CH:14]=[C:15]([Cl:18])[C:16]=1[NH2:17]

Inputs

Step One
Name
phenyl 3,5-dichloro-4-amino-benzoate
Quantity
49 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC2=CC=CC=C2)C=C(C1N)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for eight hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During the reaction
CUSTOM
Type
CUSTOM
Details
the reaction gas
DISTILLATION
Type
DISTILLATION
Details
The residue was steam-distilled

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC1=C(N)C(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 35.8 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 127%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.